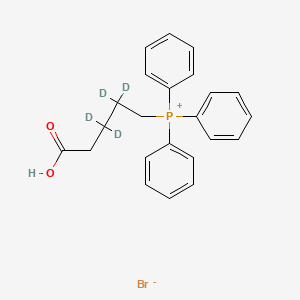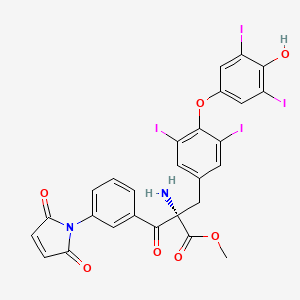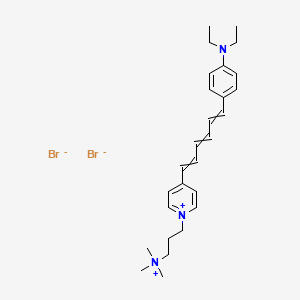
(4-羧丁基-d4)三苯基膦溴化物
描述
(4-Carboxybutyl-d4)triphenylphosphonium (bromide) is a deuterium-labeled version of (4-Carboxybutyl)triphenylphosphonium bromide. This compound is often used as an internal standard for the quantification of (4-Carboxybutyl)triphenylphosphonium in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The deuterium labeling helps in distinguishing the compound from its non-labeled counterpart during analysis.
科学研究应用
(4-羧基丁基-d4)三苯基膦(溴化物)在科学研究中有多种应用:
作用机制
(4-羧基丁基-d4)三苯基膦(溴化物)的作用机制涉及其作为线粒体靶向剂的能力。三苯基膦部分促进该化合物在线粒体内的积累,在那里它可以发挥其作用。 氘标记有助于在各种生化过程中跟踪和定量该化合物 .
生化分析
Biochemical Properties
(4-Carboxybutyl-d4)triphenylphosphonium Bromide plays a significant role in biochemical reactions. It is used as a platform for the delivery of pro-apoptotic peptides into the mitochondria of tumor cells . It is also a reactant for the preparation of ring skeletons via ring closing metathesis and double bond migration ring closing metathesis reactions .
Cellular Effects
The cellular effects of (4-Carboxybutyl-d4)triphenylphosphonium Bromide are profound. It has been used to enhance the mitochondrial localization of albumin nanoparticles loaded with the anticancer agent docetaxel . This suggests that it may influence cell function by impacting cell signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of action of (4-Carboxybutyl-d4)triphenylphosphonium Bromide is complex. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has been used in the synthesis of various biochemical compounds, suggesting that it may have long-term effects on cellular function .
Metabolic Pathways
It is used in the synthesis of prostaglandin F 2α and the monounsaturated fatty acid 7-methyl-6-octadecenoic acid , suggesting that it may interact with enzymes or cofactors in these pathways.
Transport and Distribution
Its use in enhancing the mitochondrial localization of albumin nanoparticles suggests that it may interact with transporters or binding proteins .
Subcellular Localization
The subcellular localization of (4-Carboxybutyl-d4)triphenylphosphonium Bromide is primarily in the mitochondria, as it has been used to enhance the mitochondrial localization of albumin nanoparticles .
准备方法
合成路线和反应条件
(4-羧基丁基-d4)三苯基膦(溴化物)的合成涉及 (4-羧基丁基)三苯基膦溴化物与氘源的反应。 一种常见的方法包括使用氘化溶剂和试剂将氢原子替换为氘 .
工业生产方法
该化合物的工业生产通常遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件,以确保高纯度和产率。 在整个生产过程中使用氘化试剂和溶剂对于保持氘标记至关重要 .
化学反应分析
反应类型
(4-羧基丁基-d4)三苯基膦(溴化物)会发生各种化学反应,包括:
取代反应: 溴离子可以被其他亲核试剂取代。
氧化还原反应: 该化合物可以参与氧化还原反应,改变其氧化态.
常用试剂和条件
取代反应: 常用试剂包括亲核试剂,例如氢氧根离子或胺。
氧化反应: 氧化剂如高锰酸钾或过氧化氢。
还原反应: 还原剂如硼氢化钠或氢化铝锂.
形成的主要产物
从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。 例如,取代反应可能会产生各种鏻盐,而氧化还原反应可以产生该化合物的不同氧化态 .
相似化合物的比较
类似化合物
(4-羧基丁基)三苯基膦溴化物: 该化合物的非氘标记版本。
三苯基膦衍生物: 其他具有类似三苯基膦部分但具有不同官能团的化合物.
独特性
(4-羧基丁基-d4)三苯基膦(溴化物)的独特性在于其氘标记,这在分析应用中提供了独特的优势。 氘原子允许进行精确的定量和跟踪,使其成为科学研究中宝贵的工具 .
属性
IUPAC Name |
(4-carboxy-2,2,3,3-tetradeuteriobutyl)-triphenylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23O2P.BrH/c24-23(25)18-10-11-19-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H/i10D2,11D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOSJPZSZWUDSK-DEHBLRELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42932-63-8 | |
| Record name | Phosphonium, (4-carboxybutyl-2,2,3,3-d4)triphenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42932-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-((E)-2-[4-(Diethylamino)phenyl]ethenyl)-1-[3-(triethylammonio)propyl]pyridinium dibromide](/img/structure/B1148110.png)


